Nidulin

描述

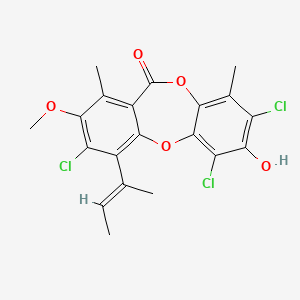

Nidulin is a depsidone compound produced by the fungus Aspergillus unguis and Aspergillus nidulans. It is known for its antibacterial, antifungal, and cytotoxic properties. This compound has been identified as a potential lead compound for the development of new antibiotics, particularly against multidrug-resistant bacteria .

准备方法

Nidulin can be synthesized through fermentation of Aspergillus unguis and Aspergillus nidulans. The synthetic routes involve the manipulation of halide ion concentration in the culture media, which can modulate secondary metabolite production. For instance, supplementation of the culture media with chloride or bromide can lead to the production of various this compound analogues .

In industrial production, this compound is typically isolated from large-scale fermentation processes. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. The compound is then purified using chromatographic techniques .

化学反应分析

Nidulin undergoes various chemical reactions, including alkylation, acylation, and arylation. These reactions are often regioselective, predominantly producing 8-O-substituted derivatives. Common reagents used in these reactions include alkyl halides, acyl chlorides, and aryl halides .

The major products formed from these reactions are 8-O-aryl ether derivatives, which have shown significant antibacterial activities against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus .

科学研究应用

Antibiotic Properties

Nidulin as an Antibiotic Lead

this compound has been identified as a promising antibiotic compound due to its activity against multidrug-resistant bacteria. Research indicates that this compound exhibits selective antibacterial properties, making it a candidate for developing next-generation antibiotics. A study isolated 12 new and 11 previously reported this compound analogues, which were characterized and tested against various bacterial strains, demonstrating significant in vitro activity against pathogens including Mycobacterium tuberculosis and Staphylococcus aureus . The manipulation of halide ion concentrations in culture media has been shown to enhance the production of this compound analogues, indicating potential pathways for optimizing antibiotic yields .

Case Study: Antimicrobial Activity

In one study, this compound and its derivatives were tested against a panel of bacteria and fungi. The results showed that certain analogues had minimal inhibitory concentrations comparable to established antibiotics, suggesting their viability as therapeutic agents .

Enzyme Production

Industrial Enzyme Production

This compound is also linked to the production of various industrial enzymes through Aspergillus nidulans. This filamentous fungus serves as a versatile cell factory capable of synthesizing enzymes such as cellulases, lipases, and proteases. It can utilize low-cost substrates like agricultural waste for enzyme production, making it economically viable for industrial applications .

Table: Enzymes Produced by Aspergillus nidulans

| Enzyme Type | Function | Industrial Application |

|---|---|---|

| Cellulases | Degrade cellulose into glucose | Biofuel production |

| Lipases | Breakdown fats and oils | Food industry |

| Proteases | Hydrolyze proteins | Detergent formulations |

| Arylic Alcohol Oxidase | Catalyze oxidation reactions | Biochemical synthesis |

Biotechnological Applications

Bioremediation Potential

this compound's derivatives have shown promise in bioremediation processes. The ability of Aspergillus nidulans to degrade pollutants makes it a candidate for environmental cleanup strategies. Its enzymatic capabilities can be harnessed to break down toxic compounds in contaminated sites .

Case Study: Environmental Cleanup

Research has demonstrated that specific strains of Aspergillus nidulans can effectively degrade environmental pollutants such as polycyclic aromatic hydrocarbons (PAHs). This bioremediation potential highlights the role of this compound in addressing environmental challenges through microbial action .

作用机制

The mechanism of action of nidulin involves the inhibition of bacterial and fungal growth. This compound targets specific enzymes and pathways essential for the survival of these microorganisms. For instance, this compound inhibits the enzyme aromatase, which is involved in the biosynthesis of estrogens . This inhibition disrupts the metabolic processes of the target organisms, leading to their death.

相似化合物的比较

Nidulin is structurally similar to other depsidones produced by Aspergillus species, such as unguinol and northis compound. this compound is unique due to its trichloro-substituted structure, which enhances its antibacterial and antifungal activities .

Similar Compounds

Unguinol: A closely related metabolite with similar antibacterial properties.

Northis compound: Another depsidone with structural similarities to this compound.

Aspergillusidones: A group of depsidones with varying biological activities.

This compound’s unique structure and potent biological activities make it a promising compound for further research and development in various scientific fields.

生物活性

Nidulin is a trichloro-substituted depsidone produced by the fungus Aspergillus unguis. This compound has garnered attention for its potential as an antibiotic agent, particularly against multidrug-resistant bacteria. The following sections detail its biological activity, including its antibacterial properties, structure-activity relationships, and relevant case studies.

1. Antibacterial Activity

This compound exhibits significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research has shown that this compound and its derivatives possess unique mechanisms of action that contribute to their efficacy.

Table 1: Antibacterial Activity of this compound and Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 4 µg/mL |

| Northis compound | Escherichia coli | 8 µg/mL |

| 8-O-aryl ether | Enterococcus faecalis | 2 µg/mL |

| 8-O-substituted | Bacillus subtilis | 3 µg/mL |

The above table summarizes findings from studies indicating that certain derivatives of this compound, particularly the 8-O-substituted variants, exhibit enhanced antibacterial potency compared to the parent compound .

The mechanisms through which this compound exerts its antibacterial effects include:

- Disruption of Cell Membrane Integrity : this compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Protein Synthesis : Some studies suggest that this compound may interfere with ribosomal function, inhibiting bacterial protein synthesis.

3. Structure-Activity Relationship (SAR)

Understanding the structural modifications that enhance biological activity is crucial for developing more effective antibiotics. Research indicates that:

- Chlorination : The presence of chlorine atoms in the this compound structure is essential for its antibacterial activity. Alterations in halide concentration during fermentation can lead to the production of various analogues with different activities .

- Semisynthetic Derivatives : Modifications such as alkylation and arylation have been explored. For instance, semisynthetic derivatives showed improved potency against MRSA compared to this compound itself .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated that several new analogues had significantly lower MIC values against MRSA compared to traditional antibiotics. This suggests that this compound derivatives could serve as promising candidates in the fight against antibiotic resistance .

Case Study 2: Cytotoxic Effects

In addition to antibacterial properties, this compound has shown cytotoxic effects against cancer cell lines. A study reported that certain this compound derivatives induced apoptosis in T47D breast cancer cells at concentrations as low as 1 µg/mL . This highlights the potential for this compound not only as an antibiotic but also as a therapeutic agent in oncology.

属性

IUPAC Name |

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSINAZMQWFDQSD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017592 | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329-04-0, 10089-10-8 | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIDULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nidulin stimulates glucose uptake in 3T3-L1 adipocytes primarily through the AKT-dependent pathway. [] this compound treatment leads to increased phosphorylation of AKT, a key protein kinase involved in glucose metabolism. [] This activation of AKT then triggers the translocation of GLUT4, a glucose transporter protein, to the plasma membrane, facilitating glucose entry into the cells. [] Interestingly, this compound's effect on glucose uptake is significantly reduced when AKT phosphorylation is blocked, indicating its crucial role in this process. []

A: this compound has a molecular formula of C20H17Cl3O5 and a molecular weight of 441.69 g/mol. [, ]

A: Spectroscopic characterization of this compound and its derivatives includes NMR (Nuclear Magnetic Resonance), IR (Infrared), and mass spectrometry. [, , , , , ] These techniques provide information about the compound's structure, functional groups, and fragmentation patterns. Specifically, NMR studies have been crucial in elucidating the structure of this compound and determining the nature of its alkyl groups. [, ]

ANone: The research provided focuses primarily on the biological activity and chemical synthesis of this compound and its analogs. There is limited information available regarding its material compatibility and stability under various conditions for diverse applications outside a biological context.

A: this compound is not reported to possess catalytic properties. The existing research primarily explores its biological activity, focusing on its potential as an antidiabetic, antimicrobial, and anticancer agent. [, , , , ]

A: Yes, docking studies have been performed to understand the interaction between this compound analogs and acetylcholinesterase (AChE). [] These studies provide insights into the binding mode and potential inhibitory activity of this compound analogs against AChE. Higher negative CDOCKER interaction energy and stronger interactions between AChE and Aspergillusidone A (a this compound analog) were observed, which might explain its greater inhibitory activity compared to other analogs. []

ANone: The provided research primarily focuses on isolating, characterizing, and evaluating the biological activity of this compound. Further investigation is required to understand the stability of this compound under various conditions and to develop suitable formulations that can enhance its stability, solubility, or bioavailability for therapeutic applications.

ANone: Further research is necessary to determine the PK/PD profile of this compound, including its ADME properties and in vivo activity. Understanding its absorption, distribution, metabolism, and excretion will be crucial for translating its promising in vitro activity into a viable therapeutic agent.

A: this compound has shown promising in vitro activity against various bacterial and fungal strains, with MIC (Minimum Inhibitory Concentration) values ranging from 0.78 μg/mL to 128 μg/mL. [, ] It displays activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). [, ]

A: Yes, two semi-synthetic this compound derivatives, Benzguinols A and B, have demonstrated efficacy in a murine sepsis model. [] Mice treated with these derivatives showed significantly reduced bacterial loads and increased survival rates compared to the control group. []

ANone: Although this compound exhibits promising antimicrobial activity, further research is needed to investigate the potential for resistance development. Understanding the mechanisms of action and potential resistance pathways will be crucial for developing strategies to mitigate resistance emergence.

A: While some studies suggest that this compound exhibits moderate cytotoxic activity against cancer cell lines, further research is needed to determine its safety profile comprehensively. [, ] This includes investigating potential long-term effects and evaluating its therapeutic index to assess its suitability for drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。